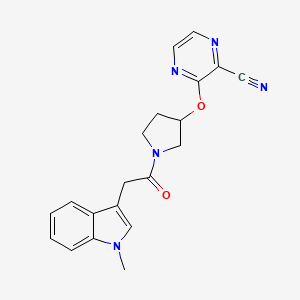

3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[2-(1-methylindol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-24-12-14(16-4-2-3-5-18(16)24)10-19(26)25-9-6-15(13-25)27-20-17(11-21)22-7-8-23-20/h2-5,7-8,12,15H,6,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSOMQBFLKTERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring, and finally, the coupling with the pyrazine moiety.

Indole Derivative Preparation: The synthesis begins with the formation of 1-methyl-1H-indole-3-acetic acid.

Pyrrolidine Formation: The next step involves the acylation of the indole derivative with a suitable acylating agent to form the intermediate, which is then cyclized to form the pyrrolidine ring.

Coupling with Pyrazine: The final step involves the nucleophilic substitution reaction where the pyrrolidine intermediate is reacted with a pyrazine-2-carbonitrile derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitrile group in the pyrazine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: N-bromosuccinimide, halogenating agents.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino-pyrazine derivatives.

Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

Structural Representation

The compound features an indole moiety, a pyrrolidine ring, and a pyrazine structure, which contribute to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural features that allow interaction with biological targets.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives, including compounds similar to the target compound, showing promising results against various cancer cell lines .

- Neurological Disorders : The indole structure is often associated with activity at serotonin receptors, making this compound a candidate for treating conditions such as depression and anxiety. Investigations into similar compounds have demonstrated their efficacy in modulating neurotransmitter systems .

Drug Development

The compound's unique pharmacophore can be utilized in drug design strategies aimed at developing new medications.

Synthesis and Evaluation

Several studies have focused on the synthesis of related compounds to evaluate their pharmacokinetic properties. For example, modifications to the indole and pyrrolidine components have been explored to enhance bioavailability and reduce toxicity .

Molecular Imaging

Recent advancements suggest that derivatives of this compound could serve as PET imaging agents for specific biological targets. The incorporation of radioisotopes into the indole structure allows for visualization of metabolic processes in vivo .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazine ring can participate in electron transfer reactions, influencing cellular redox states.

Comparison with Similar Compounds

3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Key Difference : The acetyl group is substituted with a 2-oxo-3-phenylimidazolidin-1-yl ring instead of 1-methylindole.

- This modification may reduce lipophilicity, affecting membrane permeability .

3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile

- Key Difference: Pyrrolidine is replaced with piperidine, and the acetyl group is attached to a dihydropyridazinone.

- The dihydropyridazinone’s electron-withdrawing nature may reduce basicity compared to the indole’s electron-rich system .

Spiro[indoline-3,2-pyrrolidine]-300-carbonitrile Derivatives

- Key Difference : A spiro junction between indoline and pyrrolidine replaces the linear pyrazine-pyrrolidine linkage.

- Hydrogen-bonding networks observed in X-ray studies (e.g., inverted dimers) suggest enhanced crystallinity and stability compared to the target compound .

Pyrazine-Triazole Hybrids

- Key Difference : Pyrazine is fused with triazole moieties (e.g., 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine).

- Impact : Triazole fragments introduce additional hydrogen-bonding sites (N–H groups) and metal-chelating capacity, which could enhance interactions with enzymatic metal ions or polar residues .

Pharmacological and Physicochemical Comparisons

| Compound | Core Structure | Key Substituent | LogP* | Notable Properties/Activities |

|---|---|---|---|---|

| Target Compound | Pyrazine-2-carbonitrile | 1-Methylindole-acetyl-pyrrolidine | ~3.2 (est.) | High lipophilicity; kinase inhibition? |

| 2-Oxo-3-phenylimidazolidin-1-yl analog | Pyrazine-2-carbonitrile | Phenylimidazolidinone-acetyl-pyrrolidine | ~2.8 (est.) | Enhanced hydrogen bonding |

| Piperidine-dihydropyridazinone analog | Pyrazine-2-carbonitrile | Dihydropyridazinone-acetyl-piperidine | ~2.5 (est.) | Increased solubility, flexible binding |

| Spiro[indoline-pyrrolidine] derivative | Indoline-carbonitrile | Thiophene-spiro junction | ~3.5 (est.) | Rigid structure; 2D crystal networks |

| Pyrazine-triazole hybrid | Pyrazine-triazole | Triazole-pyridine linkage | ~1.9 (est.) | Metal chelation; diverse bioactivity |

*Estimated LogP values based on structural fragments.

Biological Activity

3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on recent research findings.

Molecular Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034575-79-4 |

| Molecular Formula | CHNO |

| Molecular Weight | 361.4 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the indole and pyrrolidine moieties. Common methods include:

- Formation of Indole Derivative : The indole structure is synthesized through cyclization reactions involving substituted phenyl compounds.

- Pyrrolidine Ring Construction : This involves the reaction of appropriate amines with carbonyl compounds.

- Final Coupling : The final product is obtained through coupling reactions, often utilizing coupling agents to facilitate the formation of the ether bond.

Anticancer Properties

Research indicates that compounds with indole and pyrazine structures exhibit significant anticancer activity. For instance, studies have shown that similar compounds can act as CDK1 inhibitors, leading to cell cycle arrest and apoptosis in cancer cell lines . The specific mechanisms include:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death through inhibition of survival pathways.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Pyrazine derivatives have been noted for their efficacy against various viral infections, including herpes simplex virus and respiratory syncytial virus (RSV) . Notably, some related compounds have demonstrated significant inhibition rates at low concentrations:

| Virus Type | Compound Activity | EC (μM) |

|---|---|---|

| Herpes Simplex Virus | Significant reduction | 0.12 |

| Respiratory Syncytial Virus | Moderate inhibition | 5–28 |

Antimicrobial Activity

Compounds containing indole and pyrrolidine structures are often associated with antibacterial properties. For example, studies have shown that related compounds exhibit activity against Pseudomonas aeruginosa and other pathogenic bacteria .

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

- Indole Derivatives : A study demonstrated that derivatives of indole exhibited potent cytotoxicity against various tumor cell lines, with IC values ranging from 0.26 to 0.35 μM .

- Pyrrolidine Analogues : Research on pyrrolidine-containing compounds revealed significant anti-inflammatory effects alongside their anticancer properties, suggesting a multi-faceted therapeutic potential .

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

A combination of 1H and 13C NMR is essential to confirm proton and carbon environments, particularly for distinguishing the indole, pyrrolidine, and pyrazine moieties. IR spectroscopy identifies functional groups like the carbonyl (C=O) and nitrile (C≡N). High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemical details, as demonstrated in similar heterocyclic systems .

Advanced: How can density functional theory (DFT) guide synthetic optimization of this compound?

Answer:

DFT calculations can model transition states and reaction pathways to predict optimal reaction conditions (e.g., solvent polarity, temperature). For example, DFT can assess the energy barriers for key steps like pyrrolidine-acetyl coupling or pyrazine nitrile formation. This approach reduces trial-and-error experimentation and identifies stabilizing interactions (e.g., hydrogen bonding in intermediates). Comparative studies with analogs, such as pyridylpyrazole derivatives, highlight the utility of DFT in optimizing regioselectivity .

Basic: What safety protocols are critical when handling the carbonitrile group in this compound?

Answer:

Carbonitriles can release toxic HCN under harsh conditions. Use glove boxes or fume hoods , nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for structurally related compounds (e.g., 3,6-dichloropyrazine-2-carbonitrile) for spill management and first-aid measures. Store in airtight containers away from acids or oxidizers .

Advanced: How can structure-activity relationship (SAR) contradictions between pyrrolidine substituents and receptor binding be resolved?

Answer:

Systematically vary substituents on the pyrrolidine ring (e.g., alkyl vs. spirocyclic groups) and measure binding affinity using radioligand assays or surface plasmon resonance (SPR) . Molecular docking simulations (e.g., with PR modulators) can identify steric clashes or electronic mismatches. For example, bulky substituents may switch agonist/antagonist behavior, as seen in progesterone receptor modulators .

Basic: Which chromatographic methods effectively purify this compound?

Answer:

Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is effective for crude purification. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves polar impurities. Monitor purity via TLC or LC-MS, as described in pyrazole-carbonitrile syntheses .

Advanced: How does logP influence the compound’s pharmacokinetics, and how can it be optimized?

Answer:

logP (lipophilicity) impacts membrane permeability and metabolic stability. Measure logP via shake-flask method or reverse-phase HPLC . To optimize, introduce hydrophilic groups (e.g., hydroxyls on pyrrolidine) or reduce aromaticity. Balance logP between 2–5 for oral bioavailability, guided by studies on pyrazine analogs .

Advanced: What experimental designs evaluate the environmental impact of this compound?

Answer:

Adopt OECD Test Guidelines :

- 301F (ready biodegradability) in aqueous systems.

- 305 (bioaccumulation in fish models).

- 201/202 (aquatic toxicity in algae/daphnia).

For abiotic degradation, study hydrolysis/photolysis kinetics under varying pH/UV conditions. Long-term ecotoxicity studies should follow protocols similar to Project INCHEMBIOL, assessing effects on cellular and population levels .

Advanced: How can low yields in the pyrrolidine-pyrazine coupling step be addressed?

Answer:

Low yields may stem from steric hindrance or poor leaving-group activation. Strategies include:

- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides).

- Introducing protecting groups (e.g., Boc on pyrrolidine nitrogen) to prevent side reactions.

- Optimizing solvent polarity (e.g., DMF for polar intermediates) and reaction temperature (60–80°C). Refer to pyrazole-pyrrolidine syntheses for catalyst selection (e.g., CuI for Ullmann couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.